molecular formula C17H10BrNO2S B3481025 10-(5-bromo-2-furoyl)-10H-phenothiazine

10-(5-bromo-2-furoyl)-10H-phenothiazine

Cat. No.: B3481025
M. Wt: 372.2 g/mol
InChI Key: HQONWQAUEKCKCL-UHFFFAOYSA-N
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Description

Phenothiazine is a type of organic compound that has a three-ring structure, which includes two benzene rings joined by a sulfur and nitrogen-containing ring . The “10-(5-bromo-2-furoyl)” part suggests that a furoyl group (a furan ring with a carbonyl (C=O) group) that is brominated at the 5-position is attached to the 10-position of the phenothiazine.


Molecular Structure Analysis

The molecular structure would be based on the phenothiazine backbone with the 5-bromo-2-furoyl group attached at the 10-position. The exact structure would depend on the specific orientation and configuration of these groups .


Chemical Reactions Analysis

Phenothiazines are known to undergo a variety of chemical reactions, including oxidation and reactions with electrophiles . The presence of the bromo-furoyl group could potentially introduce additional reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the phenothiazine core and the 5-bromo-2-furoyl group. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific structure and substituents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Phenothiazines have a wide range of biological activities, including antipsychotic and antihistaminic effects .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling. Phenothiazines can be irritants and have potential bioactive effects .

Future Directions

The future directions for research would depend on the specific properties and activities of the compound. Potential areas could include medicinal chemistry, materials science, or synthetic methodology .

Properties

IUPAC Name

(5-bromofuran-2-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO2S/c18-16-10-9-13(21-16)17(20)19-11-5-1-3-7-14(11)22-15-8-4-2-6-12(15)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQONWQAUEKCKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(5-bromo-2-furoyl)-10H-phenothiazine
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10-(5-bromo-2-furoyl)-10H-phenothiazine
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10-(5-bromo-2-furoyl)-10H-phenothiazine
Reactant of Route 4
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10-(5-bromo-2-furoyl)-10H-phenothiazine
Reactant of Route 5
10-(5-bromo-2-furoyl)-10H-phenothiazine
Reactant of Route 6
10-(5-bromo-2-furoyl)-10H-phenothiazine

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